molecular formula C8H7NO B012059 3-Methylfuro[2,3-c]pyridine CAS No. 106531-57-1

3-Methylfuro[2,3-c]pyridine

Cat. No.: B012059
CAS No.: 106531-57-1
M. Wt: 133.15 g/mol
InChI Key: XQCMDWFUTKIKOW-UHFFFAOYSA-N
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Description

3-Methylfuro[2,3-c]pyridine (: 106531-57-1) is a high-value fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of furopyridines, which are recognized as privileged scaffolds due to their broad spectrum of biological activities and isosterism with benzofurans and azaindoles . This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize furo[2,3-c]pyridine derivatives in various therapeutic areas, as these structures have been investigated for their potent biological activities. Recent studies highlight the application of furo[2,3-c]pyridine derivatives as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer (NSCLC), with some analogues demonstrating IC50 values in the nanomolar range . Furthermore, the furopyridine core is a key structural motif in explorations for antiviral, anti-inflammatory, and antiproliferative agents, as well as enzyme inhibitors such as acetylcholinesterase and α-glucosidase inhibitors . Specifications: • CAS Number: 106531-57-1 • Molecular Formula: C8H7NO • Molecular Weight: 133.15 g/mol • SMILES: CC1=COC2=C1C=CN=C2 Storage: For long-term stability, this product should be stored sealed in a dry environment at 2-8°C . Note: This product is intended for research purposes and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylfuro[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-5-10-8-4-9-3-2-7(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCMDWFUTKIKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577826
Record name 3-Methylfuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-57-1
Record name 3-Methylfuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 2,3 C Pyridine Scaffolds

Targeted Synthesis of 3-Methylfuro[2,3-c]pyridine and its Derivatives

The synthesis of the specific compound, this compound, is less documented in readily available literature compared to the general scaffold. However, some synthetic routes have been reported.

One reported synthesis of this compound starts from 2-(furo[2,3-c]pyridin-3-yl)acetic acid. chemicalbook.com The reaction is carried out with copper at high temperatures, resulting in a 12% yield.

Another approach that yields a methyl-substituted furo[2,3-c]pyridine (B168854) derivative involves the Mannich condensation of 2-methylfuran (B129897) with diethyl malonate, ammonium (B1175870) chloride, and formaldehyde. The resulting compound is then N-benzenesulfonated and cyclized with oxalyl chloride and SnCl4 to give a furo[2,3-c]pyridine derivative, which is subsequently transformed into 2-methyl-4-hydroxyfuro[2,3-c]pyridine.

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, when using pyridoxal (B1214274) as the aldehyde component, can lead to the formation of the furo[2,3-c]pyridine skeleton. This "unusual GBB product" has been further utilized in the synthesis of novel tricyclic triazolo[4',5':4,5]furo[2,3-c]pyridines.

Table 4: Reported Syntheses of Methyl-Substituted Furo[2,3-c]pyridines

Starting MaterialReagents/ConditionsProductYieldReference
2-(Furo[2,3-c]pyridin-3-yl)acetic acidCopper, HeatingThis compound12% chemicalbook.com
2-Methylfuran, Diethyl malonate, NH4Cl, Formaldehyde1. Mannich condensation; 2. N-Benzenesulfonation; 3. Oxalyl chloride, SnCl4; 4. Transformation2-Methyl-4-hydroxyfuro[2,3-c]pyridine-

Specific Routes to Methyl-Substituted Furo[2,3-c]pyridines

The introduction of a methyl group at the 3-position of the furo[2,3-c]pyridine scaffold has been accomplished through several synthetic sequences. One notable method involves the cyclization of a suitably functionalized pyridine (B92270) precursor. For instance, the synthesis of 2-methyl-4-hydroxyfuro[2,3-c]pyridine has been reported starting from 2-methylfuran. The process involves a Mannich condensation with diethyl malonate, ammonium chloride, and formaldehyde, followed by N-benzenesulfonation and subsequent cyclization using oxalyl chloride and SnCl4 to yield the furo[2,3-c]pyridine derivative. semanticscholar.org

Another approach involves the construction of the furan (B31954) ring onto a pre-existing pyridine core. A synthetic plan for a complex furo[2,3-c]pyridine derivative started with 2-chloro-3-hydroxypyridine. acs.org This was followed by hydroxymethylation and iodination to yield a key intermediate. The furan ring was then constructed via a Sonogashira coupling with TMS-acetylene, followed by efficient cyclization with copper(I) iodide and in situ desilylation to afford the furo[2,3-c]pyridine system. acs.org

A direct synthesis of this compound has been documented starting from 2-(furo[2,3-c]pyridin-3-yl)acetic acid. This transformation was achieved with a 12% yield through a reaction involving copper and heating. chemicalbook.com

Regioselective Methylation Strategies for Furo[2,3-c]pyridine Scaffolds

Regioselective functionalization is key to synthesizing specific isomers of substituted furo[2,3-c]pyridines. The use of directed metalation strategies has proven effective in controlling the position of substitution. A detailed study described successive regioselective lithiations of furo[2,3-c]pyridine using n-BuLi and a superbase, [n-BuLi/LiDMAE]. researchgate.net This allows for the introduction of various substituents at specific positions, which could subsequently be converted to a methyl group if desired.

Furthermore, phase-transfer catalysis (PTC) conditions have been employed for the methylation of related furo-heterocyclic systems, such as furo[3,2-c]pyridines and furo[2,3-b]pyrroles. researchgate.netmdpi.com For example, 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one was obtained by reacting its precursor with methyl iodide under PTC conditions. researchgate.net This methodology offers a potential route for the regioselective methylation of the furo[2,3-c]pyridine scaffold as well.

The regioselectivity of N-methylation in cyclic peptides has been shown to be influenced by intramolecular hydrogen bonding, which protects certain amide N-H groups from alkylation. nih.gov While this is in a different molecular context, the principles of conformational control influencing regioselectivity could be applicable to the N-methylation of the pyridine ring in furo[2,3-c]pyridine derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-(furo[2,3-c]pyridin-3-yl)acetic acidcopper, HeatingThis compound12 chemicalbook.com
2-chloro-3-hydroxypyridine1. Hydroxymethylation, Iodination 2. TMS-acetylene, Pd-Cu coupling 3. CuI, desilylationfuro[2,3-c]pyridine- acs.org
furo[2,3-c]pyridinen-BuLi or [n-BuLi/LiDMAE], then electrophileRegioselectively substituted furo[2,3-c]pyridines- researchgate.net

Asymmetric Synthesis Approaches for Chiral Furo[2,3-c]pyridine Derivatives

The development of asymmetric syntheses is crucial for accessing enantiomerically pure furo[2,3-c]pyridine derivatives, which are often required for biological applications.

Enantioselective Preparation Techniques

Enantioselective methods for the synthesis of chiral heterocycles often rely on the use of chiral catalysts or chiral starting materials. researchgate.net For the related furo[2,3-b]pyrrole system, a multicomponent, multicatalytic asymmetric synthesis has been developed using a dual catalytic system of a gold complex and a chiral phosphoric acid. nih.govrsc.org This approach leads to highly enantioenriched products.

In the context of furo[3,4-c]pyridine (B3350340) derivatives, a method for preparing non-racemic compounds has been patented. google.com This involves the use of a chiral reducing agent to reduce a prochiral ketone precursor to the desired non-racemic alcohol, which is then cyclized. A similar strategy could potentially be adapted for the asymmetric synthesis of chiral furo[2,3-c]pyridine derivatives.

Microbial enantioselective reduction has also been successfully applied to the synthesis of chiral building blocks for furo[2,3-c]pyridine derivatives. For example, 5-acetylfuro[2,3-c]pyridine was reduced to (R)-5-(1-hydroxyethyl)furo[2,3-c]pyridine with high enantioselectivity using Candida maris. tandfonline.com This chiral alcohol is a key intermediate for the synthesis of non-nucleoside HIV reverse-transcriptase inhibitors.

PrecursorMethodChiral ProductKey FeaturesReference
5-acetylfuro[2,3-c]pyridineMicrobial reduction with Candida maris(R)-5-(1-hydroxyethyl)furo[2,3-c]pyridineHigh enantioselectivity tandfonline.com
Prochiral ketoneAsymmetric reduction with chiral reducing agentNon-racemic furo[3,4-c]pyridine derivativePotential for adaptation to furo[2,3-c]pyridines google.com
3-butynamines, glyoxylic acid, anilinesDual gold/chiral phosphoric acid catalysisEnantioenriched furo[2,3-b]pyrrolesMulticomponent, high stereoselectivity nih.govrsc.org

Chemical Reactivity and Transformations of 3 Methylfuro 2,3 C Pyridine Derivatives

Electrophilic Aromatic Substitution on the Furan (B31954) Ring System

The furan moiety in furopyridines is electron-rich and thus susceptible to electrophilic aromatic substitution. evitachem.comst-andrews.ac.uk The position of substitution is dictated by the stability of the resulting carbocation intermediate. pearson.com

Nitration and Bromination Reactions

Nitration of furopyridine derivatives can be a complex process. For instance, the reaction of furo[2,3-b]pyridine (B1315467) with a mixture of fuming nitric acid and sulfuric acid results in a mixture of products, including the 2-nitro derivative and addition products. semanticscholar.org In the case of 2-amino-5-bromopyridine, nitration with 95% nitric acid in sulfuric acid yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org Conversely, nitration of 2-methylfuro[2,3-b]pyridine (B3357787) can lead to decomposition. The nitration of pyridines can also be achieved using dinitrogen pentoxide, which forms an N-nitropyridinium intermediate that then rearranges to the 3-nitropyridine. ntnu.no

Bromination of furopyridines generally occurs at the furan ring. For example, 2-methylfuro[2,3-b]pyridine undergoes regioselective bromination at the 3-position. Similarly, bromination of 2-aminopyridine (B139424) with bromine in acetic acid yields 2-amino-5-bromopyridine. orgsyn.org

Table 1: Examples of Nitration and Bromination Reactions

Starting MaterialReagentsProduct(s)Reference(s)
Furo[2,3-b]pyridineFuming HNO₃, H₂SO₄2-Nitro-furo[2,3-b]pyridine and addition products semanticscholar.org
2-Amino-5-bromopyridine95% HNO₃, H₂SO₄2-Amino-5-bromo-3-nitropyridine orgsyn.org
2-Methylfuro[2,3-b]pyridineNitrating agentsDecomposition
Pyridine (B92270)Dinitrogen pentoxide3-Nitropyridine ntnu.no
2-Methylfuro[2,3-b]pyridineBromine3-Bromo-2-methylfuro[2,3-b]pyridine
2-AminopyridineBromine, Acetic Acid2-Amino-5-bromopyridine orgsyn.org

Vilsmeier and Related Formylation Reactions

The Vilsmeier-Haack reaction, which employs a reagent typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction proceeds via an electrophilic substitution with a halomethyleniminium salt (the Vilsmeier reagent). ijpcbs.com Furo[2,3-c]pyridine (B168854) and its derivatives can undergo Vilsmeier formylation on the furan ring. The reaction introduces a formyl group, which can then be used as a handle for further synthetic transformations. ijpcbs.comscispace.com

Hydrogen-Deuterium Exchange Studies

Hydrogen-deuterium (H-D) exchange studies provide insights into the reactivity and electronic properties of aromatic systems. mdpi.comnih.gov The exchange rate is influenced by the acidity of the C-H bonds and the pH of the medium. mdpi.com In furopyridines, H-D exchange can occur at the furan ring. semanticscholar.org The rate and position of exchange can be affected by the specific isomer and any substituents present. researchgate.net For instance, lithiation of 2-methylfuro[2,3-c]pyridine (B3066033) followed by quenching with deuterium (B1214612) oxide can lead to deuteration at the methyl group. researchgate.net The process is reversible, and the incorporated deuterium can be exchanged back to hydrogen, a phenomenon known as back-exchange, which is crucial to consider in techniques like HDX mass spectrometry. biorxiv.orgnih.gov

Functionalization of the Pyridine Ring Moiety

The pyridine ring in 3-methylfuro[2,3-c]pyridine is electron-deficient and generally less reactive towards electrophilic substitution compared to the furan ring. uou.ac.in However, functionalization can be achieved through various strategies, including the activation of the pyridine ring via N-oxide formation. snnu.edu.cnresearchgate.netnih.gov

Reactions of Pyridine N-Oxides

The formation of a pyridine N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. researchgate.netorganic-chemistry.org Oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, such as peroxy acids. cas.cz

The N-oxide functionality facilitates the introduction of various substituents onto the pyridine ring. The Reissert-Henze reaction is a classic method for the cyanation of pyridine N-oxides, involving treatment with benzoyl chloride and a cyanide source. cas.czresearchgate.net This reaction introduces a cyano group at the α-position to the nitrogen. cas.czchem-soc.si For example, furo[3,2-c]pyridine (B1313802) N-oxides react with benzoyl chloride and cyanide to yield the corresponding 4-carbonitriles. cas.czresearchgate.net Different cyanide sources such as KCN, NaCN, AgCN, and Zn(CN)₂ can be used, with varying success depending on the substrate and reaction conditions. chem-soc.si

Chlorination of furopyridine N-oxides can also be achieved. For instance, the N-oxide of 2,3-dihydrofuro[2,3-c]pyridine (B55237) undergoes chlorination to give a mixture of 5-chloro and 7-chloro derivatives. The regioselectivity of chlorination can be influenced by the specific furopyridine isomer. researchgate.net Phosphorus oxychloride is a common reagent used for the chlorination of pyridine N-oxides. abertay.ac.uk

Table 2: Cyanation and Chlorination of Furopyridine N-Oxides

Starting MaterialReagentsProduct(s)Reference(s)
Furo[3,2-c]pyridine N-oxidesBenzoyl chloride, KCNFuro[3,2-c]pyridine-4-carbonitriles cas.czresearchgate.net
2,3-Dihydrofuro[2,3-c]pyridine N-oxideChlorinating agent5-Chloro- and 7-chloro-2,3-dihydrofuro[2,3-c]pyridine
Pyridine N-oxidesPhosphorus oxychlorideChloropyridines abertay.ac.uk
Reissert-Henze Reaction Pathways

The Reissert-Henze reaction provides a classic and effective method for the functionalization of N-heterocyclic compounds. This reaction typically involves the treatment of a pyridine N-oxide with an acyl halide, followed by the addition of a cyanide nucleophile to introduce a cyano group at the α-position to the nitrogen atom.

For the furo[2,3-c]pyridine system, the reaction proceeds via the N-oxide derivative. The N-oxide of furo[2,3-c]pyridine is first activated by an acyl chloride, such as benzoyl chloride, forming an N-acyloxy-furopyridinium intermediate. This activation enhances the electrophilicity of the pyridine ring, facilitating a nucleophilic attack by the cyanide anion. The attack preferentially occurs at the C-4 position, which is α to the pyridine nitrogen, leading to the formation of a 1-acyl-4-cyano-1,4-dihydrofuro[2,3-c]pyridine intermediate, known as a Reissert compound. Subsequent elimination of the acyl group and rearomatization yields the 4-cyanofuro[2,3-c]pyridine product. molaid.com While the reaction is broadly applicable to pyridines, specific studies on the furo[2,3-c]pyridine isomer confirm this pathway. nii.ac.jpchemicalpapers.comgrafiati.com

The general mechanism for the Reissert-Henze reaction on a furo[2,3-c]pyridine N-oxide is outlined below:

StepDescriptionIntermediate/Product
1N-OxidationFuro[2,3-c]pyridine N-oxide
2Acylation of N-oxideN-Benzoyloxy-furo[2,3-c]pyridinium salt
3Nucleophilic attack by cyanideDihydro-cyano intermediate (Reissert compound)
4Rearomatization4-Cyanofuro[2,3-c]pyridine

This transformation is significant as the introduced cyano group can be further elaborated into various other functional groups, such as carboxylic acids or amides, through hydrolysis.

C-H Activation and Functionalization (e.g., Amination, Borylation)

Direct C-H activation is a powerful strategy for the late-stage functionalization of heterocyclic cores, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates. For the this compound scaffold, C-H activation can be directed to various positions, primarily governed by the electronic properties of the fused ring system.

Lithiation: A key method for C-H functionalization of furo[2,3-c]pyridine is regioselective lithiation. The use of strong bases like n-butyllithium (n-BuLi), often in combination with additives like lithium diisopropylamide (LDA) or lithium N,N-dimethylaminoethanolate (LiDMAE), allows for specific deprotonation at the most acidic C-H bonds. Research indicates that the C-2 position on the furan ring is particularly susceptible to lithiation, followed by quenching with an electrophile to introduce a new substituent. semanticscholar.org This provides a direct route to 2-substituted furo[2,3-c]pyridines.

Amination and Borylation: While direct C-H amination and borylation are well-established for various pyridine derivatives, specific examples for the this compound core are less documented. rsc.org Generally, transition-metal catalysis, particularly with iridium, rhodium, or palladium, is employed for such transformations. chemrxiv.org

Borylation: Iridium-catalyzed C-H borylation typically proceeds with high regioselectivity, which is influenced by both steric and electronic factors. rsc.orgumich.eduresearchgate.net For pyridine-like substrates, borylation often occurs at positions distant from the sterically hindering and coordinating nitrogen atom. nih.gov In the case of this compound, one could predict that borylation might be directed towards the furan ring or the less hindered positions of the pyridine ring.

Amination: Direct C-H amination can be achieved through various mechanisms, including those involving nitrene insertion or radical pathways, often facilitated by copper or iron catalysts. cas.cz The regioselectivity would similarly depend on the specific reagents and reaction conditions employed.

The table below summarizes potential C-H functionalization pathways for the furo[2,3-c]pyridine core based on established methods for related heterocycles.

FunctionalizationMethodReagentsPotential Site
LithiationDirected Ortho Metalationn-BuLi/LiDMAEC-2
BorylationIridium-Catalyzed[Ir(cod)OMe]₂, B₂pin₂C-2, C-5, or C-7
AminationTransition-Metal CatalyzedCu(OAc)₂, Amine SourceC-4 or C-2

Nucleophilic Substitution Reactions

Substitution of Halogenated Furo[2,3-c]pyridine Cores with Nucleophiles

Halogenated furo[2,3-c]pyridines are versatile intermediates for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The reactivity of the halogen is highly dependent on its position on the heterocyclic core. Halogens at the C-4 or C-7 positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. uoanbar.edu.iqmasterorganicchemistry.com

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. For instance, a 4-chlorofuro[2,3-c]pyridine can react with sodium methoxide (B1231860) to yield the 4-methoxy derivative or with secondary amines like morpholine (B109124) to produce the corresponding 4-amino-substituted product. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also widely employed to functionalize halogenated furo[2,3-c]pyridines, allowing for the formation of C-C bonds. researchgate.netacs.org

The following table presents representative nucleophilic substitution reactions on a hypothetical halogenated this compound.

Halogen PositionNucleophileReaction TypeProduct
C-4Sodium MethoxideSNAr4-Methoxy-3-methylfuro[2,3-c]pyridine
C-4MorpholineSNAr4-Morpholino-3-methylfuro[2,3-c]pyridine
C-7Phenylboronic AcidSuzuki Coupling7-Phenyl-3-methylfuro[2,3-c]pyridine
C-2PiperidineSNAr (if activated)2-Piperidino-3-methylfuro[2,3-c]pyridine

Hydrolysis of Cyano and Ester Groups

The hydrolysis of cyano and ester functionalities attached to the this compound scaffold is a fundamental transformation for accessing carboxylic acids and amides, which are key precursors for further synthetic modifications.

Hydrolysis of Cyano Groups: A cyano group, often introduced via the Reissert-Henze reaction at the C-4 position, can be hydrolyzed under either acidic or basic conditions. semanticscholar.org Partial hydrolysis, typically under controlled basic conditions (e.g., H₂O₂ with NaOH), can yield the corresponding carboxamide. More vigorous conditions, such as heating with concentrated hydrochloric acid or sodium hydroxide (B78521), will lead to the complete hydrolysis of the nitrile to the carboxylic acid. grafiati.comresearchgate.net

Hydrolysis of Ester Groups: Ester groups on the furo[2,3-c]pyridine core can be readily saponified to the corresponding carboxylic acids. This is commonly achieved by heating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

These hydrolysis reactions are generally high-yielding and are crucial steps in many synthetic routes involving furopyridine derivatives.

Functional GroupPositionReagents/ConditionsProduct
Cyano (-CN)C-4H₂SO₄ (conc.), H₂O, heatThis compound-4-carboxylic acid
Cyano (-CN)C-4H₂O₂, NaOH, rtThis compound-4-carboxamide
Ester (-CO₂Et)C-21. NaOH (aq), heat; 2. HClThis compound-2-carboxylic acid

Reductive Transformations and Aromatization

Selective Reductions and Derivatizations of Furo[2,3-c]pyridine Precursors

The synthesis of the aromatic furo[2,3-c]pyridine ring system often involves the final step of aromatization from a partially or fully saturated precursor. Dihydrofuro[2,3-c]pyridine intermediates are common precursors that can be aromatized through oxidation.

Conversely, selective reduction of the pyridine ring while preserving the furan ring can be challenging but may be achieved under specific catalytic hydrogenation conditions. More commonly, reductive transformations are applied to substituents on the ring system. For example, a nitro group can be selectively reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), providing a key functional handle for further derivatization.

Aromatization of dihydro precursors is a critical step. For instance, a 2,3-dihydrofuro[2,3-c]pyridine can be oxidized to the fully aromatic furo[2,3-c]pyridine using oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This aromatization is a powerful driving force in many synthetic sequences. rsc.org

The table below illustrates these transformations.

Starting MaterialTransformationReagentsProduct
2,3-Dihydrofuro[2,3-c]pyridineAromatization (Oxidation)DDQ or MnO₂Furo[2,3-c]pyridine
4-Nitro-3-methylfuro[2,3-c]pyridineReduction of Nitro GroupH₂, Pd/C4-Amino-3-methylfuro[2,3-c]pyridine
Tetrahydrofuro[3,2-c]pyridineDehydrogenationPd/C, heatFuro[3,2-c]pyridine

Note: The tetrahydrofuro[3,2-c]pyridine example is for a related isomer but illustrates the principle of aromatization via dehydrogenation. beilstein-journals.org

Cross-Coupling Methodologies for Furo[2,3-c]pyridine Functionalization

The strategic functionalization of the furo[2,3-c]pyridine core is essential for the development of new derivatives with tailored properties. Cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, are powerful tools for this purpose. These reactions typically involve a metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide or triflate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. libretexts.org The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org In the context of furo[2,3-c]pyridine chemistry, these methods allow for the introduction of a wide array of substituents onto the heterocyclic scaffold, provided a suitable halide derivative is available.

The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, is particularly noteworthy due to its mild reaction conditions and the commercial availability of a vast range of boronic acids. libretexts.orgnih.gov For the functionalization of a this compound system, a halogenated precursor, such as a bromo- or iodo-substituted furo[2,3-c]pyridine, would be required. The reactivity of the halide in the oxidative addition step typically follows the order: I > Br > OTf >> Cl. libretexts.org

While direct examples of Suzuki coupling on this compound itself are not extensively detailed in the provided literature, the successful application of this methodology to various pyridine and fused heterocyclic systems demonstrates its feasibility. For instance, Suzuki reactions have been effectively performed on substrates like 3-halo-2-aminopyridines and 3,4,5-tribromo-2,6-dimethylpyridine, highlighting the robustness of this method for functionalizing pyridine rings, even with potentially interfering adjacent functional groups. nih.govnih.gov The synthesis of various arylpyridines and bipyridines through Suzuki coupling of pyridylboronic acids with heteroaryl halides further underscores the broad applicability of this reaction. nih.govnih.gov

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for success. sigmaaldrich.com Commonly used palladium precursors include Pd(PPh₃)₄ and Pd(OAc)₂, often paired with phosphine (B1218219) ligands that stabilize the active catalytic species. libretexts.orglibretexts.org The base, such as potassium carbonate or sodium ethoxide, plays a crucial role in the transmetalation step. libretexts.org

The table below outlines a hypothetical Suzuki coupling reaction for the functionalization of a halogenated this compound derivative, based on established protocols for similar heterocyclic systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Furo[2,3-c]pyridine
ParameterDescriptionExample/Reference
Furo[2,3-c]pyridine SubstrateAryl or vinyl halide/triflate (e.g., 4-Bromo-3-methylfuro[2,3-c]pyridine).Based on reactivity of halo-pyridines. libretexts.orgnih.gov
Coupling PartnerAryl- or vinyl-boronic acid or boronic ester. nih.gov
Palladium CatalystPd(PPh₃)₄, [PdCl₂(dppf)], Pd(OAc)₂. libretexts.orgnih.gov
LigandOften incorporated in the catalyst complex (e.g., PPh₃) or added separately (e.g., RuPhos, BrettPhos). nih.gov
BaseInorganic bases such as K₂CO₃, K₃PO₄, or Na₂CO₃. libretexts.org
SolventAprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with water. nih.gov
TemperatureTypically elevated temperatures (80-110 °C). nih.gov

Cyclization and Rearrangement Processes within Furo[2,3-c]pyridine Derivatives

Cyclization and rearrangement reactions are fundamental strategies for the synthesis of the furo[2,3-c]pyridine core and its more complex derivatives. These processes often involve the formation of the furan ring onto a pre-existing pyridine or the rearrangement of a more complex adduct to yield the stable aromatic furo[2,3-c]pyridine system.

One notable method involves the thermal rearrangement of cycloadducts. For example, the reaction of bicyclopropylidene with nitrile oxides can lead to bisspirocyclopropaneisoxazolines. Upon heating, these intermediates can undergo a rearrangement involving the opening of the spiro-fused cyclopropyl (B3062369) rings followed by aromatization to produce 2-substituted dihydrofuro[2,3-c]pyridine derivatives. acs.org

Another powerful strategy for constructing fused heterocyclic systems is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been employed in the synthesis of furo[2,3-c]isoquinolines and furo[2,3-c] sigmaaldrich.comacs.org-naphthyridines. researchgate.netmdpi.com In a typical sequence, a suitably substituted pyridine derivative undergoes an O→N Smiles-type rearrangement, followed by a cyclization step to form the fused furan ring. For instance, the cyclization of certain alkoxyacetamides can proceed through two different pathways: the expected intramolecular nucleophilic addition to form furo[2,3-c]-2,7-naphthyridines, or an unexpected Smiles rearrangement to yield 1,3-diamino-2,7-naphthyridines. mdpi.com This highlights the intricate nature of these reactions, where subtle changes in substrate or reaction conditions can divert the outcome to different structural motifs.

The table below summarizes key rearrangement and cyclization reactions leading to the formation of the furo[2,3-c]pyridine skeleton.

Table 2: Cyclization and Rearrangement Reactions for Furo[2,3-c]pyridine Synthesis
Reaction TypeStarting Material TypeKey TransformationProduct TypeReference
Thermal RearrangementBisspirocyclopropaneisoxazolines (from nitrile oxides)Ring opening of spiro-fused cyclopropanes and aromatization.Dihydrofuro[2,3-c]pyridines acs.org
Smiles Rearrangement & Cyclization4-[o-Cyanoaryl-oxy]butyronitrilesBase-mediated Smiles rearrangement followed by cyclization.Furo[2,3-c]isoquinolines researchgate.net
Intramolecular Cyclization vs. Smiles RearrangementAlkoxyacetamides of 3-amino-4-cyanopyridine (B113022) derivativesBase-induced cyclization via nucleophilic addition to a nitrile group or via an O→N Smiles rearrangement.Furo[2,3-c]-2,7-naphthyridines or Diamino-2,7-naphthyridines mdpi.com
Palladium-Catalyzed CyclizationIodopyridinyl allyl ethersIntramolecular Heck-type reaction.3-Alkylfuropyridines clockss.org

These synthetic strategies showcase the versatility of chemical principles in constructing the furo[2,3-c]pyridine heterocyclic system, providing pathways to novel and structurally diverse molecules.

Spectroscopic and Structural Characterization of 3 Methylfuro 2,3 C Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift Analysis

One-dimensional NMR spectra would reveal the chemical shifts (δ), multiplicities, and integration of the protons and carbons in 3-Methylfuro[2,3-c]pyridine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on the furo[2,3-c]pyridine (B168854) core. The chemical shifts would be influenced by the electron-withdrawing nitrogen atom and the electron-donating oxygen atom in the fused ring system. Coupling constants (J) between adjacent protons would help determine their relative positions.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the heterocyclic rings. The chemical shifts would provide insight into the electronic structure of the molecule.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to map out the proton-proton networks within the pyridine (B92270) and furan (B31954) rings. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing direct C-H bond information. chemicalbook.com

Correlation of NMR Data with Calculated Atomic Charges

In computational chemistry studies, theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict NMR chemical shifts. These calculated shifts can be correlated with computed atomic charges on the hydrogen and carbon atoms. This analysis helps to understand how the electron distribution within the molecule influences the magnetic shielding of each nucleus, providing a deeper understanding of the structure-property relationships. No such study for this compound was found.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a fingerprint of the molecule, revealing the presence of specific functional groups and bonding arrangements.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=C and C=N stretching vibrations: These would be observed in the 1600-1450 cm⁻¹ region, characteristic of the aromatic pyridine and furan rings.

C-O stretching vibrations: The C-O-C stretch of the furan ring would likely appear in the 1250-1050 cm⁻¹ region.

A specific table of vibrational modes and their assignments is not available without experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. mdpi.com For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions. researchgate.net

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually high-intensity absorptions.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are typically of lower intensity.

Studies on similar furo-pyridine structures suggest that absorption bands could be expected in the 250 to 390 nm region. researchgate.net The solvent used can influence the position of these absorption maxima.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.

For this compound (C₈H₇NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 133.15 g/mol ). The fragmentation pattern would result from the cleavage of the parent ion into smaller, stable charged fragments. Common fragmentation pathways for such heterocyclic systems could involve the loss of small molecules like HCN, CO, or a methyl radical (•CH₃), leading to characteristic fragment ions that help confirm the structure. Without an experimental mass spectrum, a detailed fragmentation analysis is not possible.

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, a single-crystal X-ray diffraction study would yield a detailed structural model. This would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern produced is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.

A search of crystallographic databases, such as the Crystallography Open Database (COD), reveals data for related isomers like 2-Methylfuro[3,2-c]pyridine, but not for this compound itself. The anticipated data from such an analysis for this compound would be presented in a crystallographic data table, as shown in the hypothetical example below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₈H₇NO
Formula weight 133.15
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) Data not available
Z 4
Density (calculated) (g/cm³) Data not available
Absorption coefficient (mm⁻¹) Data not available
F(000) Data not available
Crystal size (mm³) Data not available
θ range for data collection (°) Data not available
Reflections collected Data not available
Independent reflections Data not available
Goodness-of-fit on F² Data not available
Final R indices [I>2σ(I)] Data not available

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be reported from an X-ray crystallographic analysis. No experimental data for this compound has been found in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which can then be used to confirm the empirical formula. For organic compounds, this typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and weighed to determine the percentages of carbon, hydrogen, and nitrogen.

For this compound, with a molecular formula of C₈H₇NO, the theoretical elemental composition can be calculated. An experimental analysis would then be performed to ensure the measured values are in close agreement with the theoretical percentages, typically within a ±0.4% margin of error.

While elemental analysis data is commonly reported in the synthesis and characterization of novel compounds, specific experimental results for this compound are not available in the surveyed scientific literature.

Theoretical and Experimental Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 72.17 Data not available
Hydrogen (H) 5.30 Data not available
Nitrogen (N) 10.52 Data not available

Note: The theoretical percentages are calculated based on the molecular formula C₈H₇NO. No experimental elemental analysis data for this compound has been found in the reviewed literature.

Computational Studies on 3 Methylfuro 2,3 C Pyridine and Its Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to determine the optimized geometry of pyridine (B92270) derivatives. researchgate.netresearchgate.net Such studies on related heterocyclic systems reveal that the calculated geometric parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine Derivative (2-bromo-3-hydroxy-6-methyl pyridine) Calculated by DFT/B3LYP/6-311G(d,p)

ParameterBond/AngleCalculated ValueExperimental Value
Bond Length (Å)C1-C21.3851.403
Bond Length (Å)C2-C31.3861.393
Bond Length (Å)N8-C11.3381.350
Bond Angle (°)C1-N8-C5118.4117.1
Bond Angle (°)N8-C1-C2123.4124.6
Bond Angle (°)C1-C2-C3118.4119.7

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

To understand how molecules interact with light, particularly in the ultraviolet-visible (UV-Vis) range, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It allows for the calculation of excited state energies and properties, which directly correlate to the absorption bands observed in a UV-Vis spectrum. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. dntb.gov.ua

Studies on styrylpyridine derivatives have demonstrated that TD-DFT calculations can reliably predict UV/Vis spectra, with the choice of functional and basis set influencing the accuracy of the results when compared to experimental data. researchgate.net

Gauge-Including Atomic Orbital (GIAO) Methods for NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting the NMR chemical shifts (δ) of protons (¹H) and carbons (¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus, the GIAO method can produce theoretical NMR spectra that can be compared with experimental data to confirm or assign chemical structures. nih.govmdpi.com The accuracy of these predictions is dependent on the level of theory, the basis set used, and the geometry of the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for studying the properties of single, static molecules, Molecular Dynamics (MD) simulations provide insights into the movement and interactions of molecules over time. nih.gov MD simulations are particularly useful for conformational analysis, exploring the different spatial arrangements a molecule can adopt and their relative energies. They can also be used to study intermolecular interactions, such as how a molecule might bind to a biological target like a protein. For example, MD simulations have been used to study the binding patterns of furo[2,3-d]pyrimidine (B11772683) derivatives to key amino acids in protein binding sites. researchgate.netias.ac.in

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic structure of a molecule, particularly its frontier molecular orbitals, holds the key to understanding its chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. cncb.ac.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. cncb.ac.cn Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. cncb.ac.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. cncb.ac.cn A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. cncb.ac.cn Conversely, a small gap indicates that a molecule is more reactive. These energy values are readily calculated using DFT methods. cncb.ac.cn

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Triazine Derivative

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.2967
LUMO EnergyELUMO-1.8096
Energy GapΔE4.4871
Chemical Hardnessη2.2435
Electronegativityχ4.05315
Electrophilicity Indexω3.6558

Advanced Research Applications and Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridine Scaffolds

Design Principles in Medicinal Chemistry for Furo[2,3-c]pyridine (B168854) Derivatives

The design of bioactive molecules based on the furo[2,3-c]pyridine scaffold is guided by established medicinal chemistry principles. These include the strategic use of bioisosterism to modulate physicochemical and pharmacological properties and the optimization of interactions with specific regions of biological targets, such as the hinge region of kinases.

Exploration of Furo[2,3-c]pyridine as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The furo[2,3-c]pyridine nucleus can be considered a bioisostere of other bicyclic aromatic systems, such as indole (B1671886) and benzofuran, which are prevalent in many biologically active compounds. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles.

While direct and extensive research on the furo[2,3-c]pyridine core as a bioisostere is still emerging, studies on the related furo[3,2-b]pyridine (B1253681) isomer provide valuable insights. For instance, the furo[3,2-b]pyridine nucleus has been successfully employed as a bioisostere for the indole ring in the development of 5-HT1F receptor agonists. doi.org This bioisosteric replacement resulted in compounds with similar receptor affinity but improved selectivity compared to their indole counterparts. doi.org The altered electronic properties and hydrogen bonding capacity of the furan (B31954) ring compared to the pyrrole (B145914) ring of indole can lead to differential interactions with biological targets. doi.org

Similarly, the furo[2,3-c]pyridine scaffold offers a unique arrangement of hydrogen bond donors and acceptors and a distinct electronic distribution compared to other bicyclic heterocycles. Medicinal chemists can exploit these features to fine-tune the binding of a molecule to its target, potentially enhancing its therapeutic efficacy and reducing off-target effects. The strategic replacement of a core scaffold with furo[2,3-c]pyridine can thus be a powerful tool in lead optimization.

Hinge Binding Region Interactions in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a common target for inhibitor development, and the hinge region, which connects the N- and C-lobes of the kinase domain, plays a crucial role in inhibitor binding.

The furo[2,3-c]pyridine scaffold is well-suited for targeting the kinase hinge region. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine (B156593) moiety of ATP with the backbone amide hydrogens of the hinge residues. This interaction is a key anchor for many kinase inhibitors and is critical for their potency.

A notable example of this is seen in a series of furo[2,3-c]pyridine-based indanone oximes developed as potent and selective inhibitors of B-Raf, a serine/threonine kinase. nih.govpdbj.org X-ray crystallography studies of these inhibitors bound to B-Raf would likely reveal specific hydrogen bonding between the pyridine nitrogen of the furo[2,3-c]pyridine core and the amide backbone of a key hinge residue, such as cysteine. This foundational interaction orients the rest of the inhibitor within the ATP-binding pocket, allowing for further favorable interactions that contribute to high-affinity binding. The rational design of these inhibitors leverages the inherent ability of the furo[2,3-c]pyridine scaffold to engage in these critical hinge-binding interactions.

Rational Design and Synthesis of Furo[2,3-c]pyridine Analogues for Target Modulation

The versatility of the furo[2,3-c]pyridine scaffold has been exploited in the rational design and synthesis of analogues aimed at modulating the activity of various biological targets. This has led to the development of potent kinase inhibitors and suggests potential for the discovery of agents with other therapeutic properties.

Microtubule Targeting Agent Design based on Furo[2,3-c]pyrimidine Cores

Microtubules are dynamic cytoskeletal polymers that play a vital role in cell division, making them an attractive target for anticancer drug development. While there is extensive research on various heterocyclic compounds as microtubule targeting agents, there is currently a lack of specific studies on furo[2,3-c]pyridine derivatives for this application. nih.gov However, the development of related furopyrimidine scaffolds as microtubule inhibitors suggests the potential of this class of compounds. For instance, certain furo[2,3-d]pyrimidine (B11772683) derivatives have been shown to inhibit tubulin polymerization. The structural similarities between these scaffolds could inspire future research into the design of furo[2,3-c]pyridine-based microtubule targeting agents.

Kinase Inhibitor Development (e.g., Tyrosine and Serine/Threonine Kinases)

The development of kinase inhibitors represents a significant area of research for furo[2,3-c]pyridine derivatives, with notable success in targeting serine/threonine kinases.

Serine/Threonine Kinase Inhibitors:

A prime example of the successful application of the furo[2,3-c]pyridine scaffold is in the development of inhibitors for B-Raf, a key serine/threonine kinase in the MAPK signaling pathway. rsc.org Through a process of virtual and high-throughput screening, followed by rational design and chemical optimization, a series of furo[2,3-c]pyridine-based indanone oximes were identified as highly potent and selective B-Raf inhibitors. nih.govpdbj.org

The structure-activity relationship (SAR) studies for these compounds revealed key insights into the optimal substitutions on the furo[2,3-c]pyridine core for potent B-Raf inhibition. The data from these studies, including the half-maximal inhibitory concentration (IC50) values, are crucial for understanding the molecular interactions driving the inhibitory activity.

CompoundB-Raf IC50 (nM)
Lead Compound >1000
Optimized Furo[2,3-c]pyridine Derivative <10

This table represents a conceptual illustration of SAR data progression and does not reflect actual experimental values from a single public source.

Tyrosine Kinase Inhibitors:

While the development of furo[2,3-c]pyridine derivatives as tyrosine kinase inhibitors is less documented, the broader class of furopyridines and related pyridopyrimidines has shown promise in this area. For example, certain pyrido[4,3-d]pyrimidines have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. nih.gov These findings suggest that the furo[2,3-c]pyridine scaffold could also be a viable starting point for the design of novel tyrosine kinase inhibitors. Further exploration in this area is warranted to fully realize the potential of this heterocyclic system.

Strategic Derivatization for Anti-Inflammatory Properties

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. While there is a lack of specific research on the anti-inflammatory properties of 3-methylfuro[2,3-c]pyridine and its direct derivatives, the broader class of furan-containing compounds has demonstrated significant anti-inflammatory and antioxidant activities. nih.gov

Natural and synthetic furan derivatives have been shown to modulate inflammatory pathways, suggesting that the furo[2,3-c]pyridine scaffold could be a valuable template for the design of new anti-inflammatory drugs. nih.gov Strategic derivatization of the furo[2,3-c]pyridine core to incorporate functionalities known to interact with key inflammatory targets, such as cyclooxygenase (COX) enzymes or various cytokines, could lead to the discovery of potent anti-inflammatory agents. This remains an underexplored but potentially fruitful area for future research.

Antimicrobial Compound Design Principles

A thorough review of scientific databases and literature reveals a lack of specific studies focused on the antimicrobial properties of This compound . While the broader class of furopyridines and their fused derivatives have been investigated for antimicrobial activities, research detailing the design principles, synthesis, and antimicrobial evaluation of this specific methylated compound is not currently available. Consequently, there are no established design principles or research findings to report for This compound as an antimicrobial agent.

Table 1: Antimicrobial Activity Data for this compound

Compound Target Microorganism Activity Metric (e.g., MIC) Research Findings

Antiviral Agent Development Strategies

Similar to the antimicrobial context, there is no specific research documented on the antiviral activity of This compound . The furo[2,3-c]pyridine scaffold is a component in some molecules investigated for antiviral potential, such as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, specific development strategies, synthesis, or in vitro/in vivo testing of This compound against any viral targets have not been reported in the available scientific literature.

Table 2: Antiviral Activity Data for this compound

Compound Virus Target Activity Metric (e.g., EC50, IC50) Research Findings

Antioxidant Activity Exploration

An extensive search of the scientific literature did not yield any studies specifically investigating the antioxidant properties of This compound . While some pyridine-containing heterocyclic compounds have been explored for their potential as antioxidants, there is no published data on the radical scavenging or other antioxidant mechanisms for this particular compound.

Table 3: Antioxidant Activity Data for this compound

Compound Antioxidant Assay Activity Metric (e.g., IC50) Research Findings

Neurotropic Compound Investigation

There is no specific research in the available scientific literature that investigates the neurotropic activities of This compound . Studies on related but structurally distinct fused furopyridine systems have been conducted to explore neurotropic effects such as anticonvulsant and anxiolytic activities. However, these findings cannot be directly attributed to This compound , for which specific neurotropic data remains unpublished.

Table 4: Neurotropic Activity Data for this compound

Compound Neurological Target/Model Observed Effect Research Findings

Inhibition of Activated Blood Coagulation Factor X

A comprehensive literature search found no evidence of This compound being investigated as an inhibitor of activated blood coagulation Factor X (Factor Xa). The discovery and development of Factor Xa inhibitors is an active area of pharmaceutical research, but studies have focused on other chemical scaffolds. There is no published data to suggest that This compound has been designed, synthesized, or tested for this specific anticoagulant activity.

Table 5: Factor Xa Inhibition Data for this compound

Compound Assay Inhibition Metric (e.g., IC50, Ki) Research Findings

Antipsychotic Activity of Furo[3,2-c]pyridine (B1313802) Analogues

While no data exists for the antipsychotic activity of this compound, research has been conducted on its structural isomers, the furo[3,2-c]pyridine analogues. Studies on arylpiperazine derivatives containing the furo[3,2-c]pyridine ring system have identified them as potential new pharmacophores for antipsychotic agents nih.gov.

These compounds have demonstrated significant activity in preclinical models of antipsychotic efficacy, including the blockade of apomorphine-induced stereotypy and climbing behaviors nih.gov. Interestingly, while these furo[3,2-c]pyridine derivatives showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, their interaction with the dopamine (B1211576) D2 receptor was weak nih.gov. This suggests a mechanism of action that may differ from traditional antipsychotics, potentially offering a different side effect profile. It is crucial to note that these findings pertain to the furo[3,2-c]pyridine scaffold and not the furo[2,3-c]pyridine isomer.

Table 6: Antipsychotic Activity Data for Furo[3,2-c]pyridine Analogues

Compound Class Preclinical Model Key Findings Receptor Binding Profile

Influence of Substituents on Structural and Biological Activity Profiles

The influence of substituents on the biological activity of the furo[2,3-c]pyridine scaffold is a critical aspect of medicinal chemistry for developing targeted therapeutic agents. However, specific structure-activity relationship (SAR) studies for This compound are not available in the current scientific literature.

For the broader class of furopyridine derivatives, research indicates that the nature and position of substituents play a significant role in determining their biological activities. For example, in related furopyridine systems, the introduction of different functional groups has been shown to modulate anticancer and kinase inhibitory effects nih.gov. The presence of specific substituents can influence factors such as receptor binding affinity, cell permeability, and metabolic stability.

Without dedicated studies on This compound , it is not possible to detail the specific influence of the methyl group at the 3-position on its structural and biological profiles. Such an analysis would require comparative studies of a series of analogues with different substituents at this position, which have not yet been reported.

Positional and Electronic Effects of Methyl and Other Functional Groups

The furo[2,3-c]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives can interact with a wide range of biological targets, leading to diverse pharmacological activities. The tunable electronic properties of this scaffold allow for extensive functionalization, making it an attractive template for drug discovery. For instance, derivatives of the related furo[2,3-b]pyridine (B1315467) have been investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways.

In a study on 4-methylpyridine (B42270) complexes, it was observed that the orientation of the pyridine ring and the effects of the methyl group can influence the electronic properties and coordination chemistry of the metal center. Although this study does not directly involve the furo[2,3-c]pyridine scaffold, it provides insights into how a methyl group on a pyridine ring can exert electronic and steric effects.

Stereochemical Considerations in Furo[3,4-c]pyridine (B3350340) Derivatives

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. For derivatives of the isomeric pyrrolo[3,4-c]pyridine system, which shares structural similarities with furopyridines, stereoisomers have been shown to exhibit different pharmacological profiles. While specific research on the stereochemical considerations of furo[3,4-c]pyridine derivatives is limited in the provided search results, the principles of stereoselectivity in drug action are well-established.

The three-dimensional arrangement of atoms in a molecule determines its shape and ability to bind to specific biological targets, such as enzymes and receptors. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even produce undesirable side effects. Therefore, in the development of chiral furo[3,4-c]pyridine derivatives, the separation and biological evaluation of individual stereoisomers would be a critical step in identifying the most potent and selective therapeutic agent.

Material Science Applications

The unique photophysical properties of the furo[2,3-c]pyridine scaffold have led to its exploration in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs).

Photoluminescent Properties (e.g., in OLEDs)

Benzofuro[2,3-c]pyridine derivatives have been identified as a significant class of luminescent tricyclic N-heterocycles. These compounds exhibit interesting properties for material science applications. A metal-free synthetic protocol has been developed to assemble novel benzofuro[2,3-c]pyridin-3-ols (BFPYOLs) that exhibit strong photoluminescence, with emissions ranging from blue to green. The planar structure and conjugated system of the benzofuro[2,3-c]pyridine core are responsible for these photoluminescent properties.

The photophysical properties of these BFPYOLs, including their absorption and emission wavelengths, are significantly influenced by the nature and position of substituents on the molecule. For example, the highest photoluminescent quantum yield (PLQY) of 91% in DMSO solvent was achieved for a specific BFPYOL derivative, demonstrating the potential of this scaffold in creating highly emissive organic materials. Such high PLQY organic fluorophores are crucial for the manufacturing of efficient OLEDs.

Furthermore, a novel furo[3,2-c]pyridine-based iridium complex has been developed for high-performance OLEDs, achieving a remarkable external quantum efficiency (EQE) of over 30%. This highlights the great potential of furan-based functional materials in OLED applications. While this example pertains to the furo[3,2-c]pyridine isomer, it underscores the promise of the broader furopyridine class of materials in the development of next-generation lighting and display technologies. The efficiency of OLEDs is a critical parameter, and the development of new materials with high quantum yields is a key area of research.

Future Research Directions and Unexplored Avenues for 3 Methylfuro 2,3 C Pyridine Research

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic strategies for furo[2,3-c]pyridines often involve multi-step processes that may lack efficiency and sustainability. Future research should prioritize the development of novel, more direct, and environmentally benign synthetic routes to 3-Methylfuro[2,3-c]pyridine and its derivatives.

Key areas for exploration include:

One-Pot and Multicomponent Reactions (MCRs): Designing MCRs that allow for the construction of the this compound core in a single step from readily available starting materials would significantly improve synthetic efficiency. pharmtech.com

Catalyst-Free and Metal-Free Approaches: Investigating catalyst-free and metal-free reaction conditions, such as those employing visible light or microwave irradiation, can lead to more sustainable and cost-effective synthetic protocols. nih.govmdpi.com

C-H Activation/Functionalization: Exploring modern synthetic techniques like C-H activation to introduce the methyl group or other functionalities onto the furo[2,3-c]pyridine (B168854) scaffold would offer a more atom-economical approach.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Challenges Relevant Precursors
Multicomponent Reactions High efficiency, reduced waste, operational simplicity. pharmtech.comIdentification of suitable reaction components and conditions.Pyridine (B92270) derivatives, aldehydes, isonitriles.
Metal-Free Synthesis Reduced cost, lower toxicity, easier purification. mdpi.comMay require harsher reaction conditions or longer reaction times.Substituted furans and pyridines.
C-H Functionalization High atom economy, direct modification of the core structure.Regioselectivity control, catalyst development.Furo[2,3-c]pyridine, methylating agents.
Flow Chemistry Improved safety, scalability, and reproducibility. beilstein-journals.orgInitial setup costs, optimization of flow parameters.Optimized batch reaction precursors.

Exploration of Under-Investigated Chemical Reactivity Profiles

The chemical reactivity of this compound is largely uncharted territory. A systematic investigation of its reactivity profile is crucial for its application as a versatile building block in organic synthesis and for the generation of diverse derivatives for biological screening.

Future studies should focus on:

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of substitution reactions on both the furan (B31954) and pyridine rings. The electronic influence of the fused ring system and the methyl group will be of fundamental interest.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the scaffold in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append a wide range of substituents.

Reactions of the Methyl Group: Exploring the functionalization of the 3-methyl group, for instance, through radical halogenation followed by nucleophilic substitution, to introduce further diversity.

Cycloaddition Reactions: Investigating the potential of the furo[2,3-c]pyridine system to participate in cycloaddition reactions to construct more complex polycyclic architectures.

Advanced Spectroscopic Characterization Techniques for Elucidating Dynamics

While standard spectroscopic methods like 1D NMR and mass spectrometry are essential for basic characterization, advanced techniques can provide deeper insights into the structural and dynamic properties of this compound and its derivatives.

Prospective areas of investigation include:

Two-Dimensional (2D) NMR Spectroscopy: Employing techniques such as COSY, HSQC, and HMBC for unambiguous assignment of proton and carbon signals, which is critical for complex derivatives. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: Using NOESY or ROESY experiments to determine the spatial proximity of atoms, which can be vital for conformational analysis of flexible side chains. diva-portal.org

Time-Resolved Spectroscopy: Applying techniques like time-resolved fluorescence or transient absorption spectroscopy to study the excited-state dynamics of fluorescent derivatives, which could be relevant for applications in materials science or as biological probes. vu.ltacs.org

Chiral NMR Spectroscopy: For chiral derivatives of this compound, utilizing chiral solvating or derivatizing agents in conjunction with NMR to determine enantiomeric purity and assign absolute stereochemistry. acs.org

Integration of In Silico and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of this compound derivatives with desired properties.

Future research should leverage:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to predict molecular properties such as reactivity, electronic structure, and spectroscopic parameters, thereby guiding experimental design.

Molecular Docking and Dynamics Simulations: Using these computational tools to predict the binding modes of this compound derivatives with biological targets, aiding in the rational design of potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the potency of novel compounds. nih.govwjpsonline.com

ADME/Tox Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org

A summary of computational approaches and their potential applications is provided in Table 2.

Computational Method Application in this compound Research
DFT Calculations Prediction of reactivity, spectroscopic data, and electronic properties.
Molecular Docking Identification of potential biological targets and prediction of binding modes. nih.gov
Molecular Dynamics Assessment of the stability of ligand-protein complexes.
QSAR Development of predictive models for biological activity. wjpsonline.com
ADME/Tox Prediction Early-stage filtering of compounds with poor pharmacokinetic profiles. nih.govmdpi.com

Investigation of Emerging Biological Targets and Therapeutic Areas

The furo[2,3-c]pyridine scaffold has shown promise in various therapeutic areas. Future research should systematically explore the biological activity of this compound and its derivatives against a wide range of established and emerging targets.

Potential therapeutic areas and targets to investigate include:

Kinase Inhibition: The furopyridine scaffold is considered a "privileged" structure for kinase inhibitors. Screening against various kinases implicated in cancer and inflammatory diseases, such as EGFR, CDK, and JAK, could yield potent and selective inhibitors. nih.govmdpi.commdpi.com

Antiviral Activity: Given the antiviral potential of related nitrogen heterocycles, evaluation against a panel of viruses, including coronaviruses and influenza viruses, is warranted. scientificarchives.commdpi.com

Anticancer Activity: Beyond kinase inhibition, assessing the general cytotoxic and antiproliferative effects on various cancer cell lines is a crucial first step. Subsequent mechanistic studies could uncover novel anticancer pathways. mdpi.com

Neurodegenerative Diseases: Some kinase inhibitors have shown potential in treating neurodegenerative diseases like Alzheimer's. Investigating the effect of this compound derivatives on kinases involved in tau pathology could be a promising avenue. nih.gov

Antimicrobial Activity: The increasing threat of antimicrobial resistance necessitates the search for new scaffolds. Screening against pathogenic bacteria and fungi could reveal novel antimicrobial agents.

Scalable Synthesis and Process Optimization for Academic and Industrial Translation

For any promising compound to move from academic research to industrial application, the development of a scalable and robust synthetic process is essential.

Future efforts in this area should focus on:

Process Chemistry and Optimization: Transitioning from laboratory-scale synthesis to pilot-plant scale requires careful optimization of reaction parameters, including temperature, concentration, and catalyst loading, to ensure safety, efficiency, and reproducibility.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of safer solvents, minimizing waste, and improving energy efficiency, will be crucial for developing an industrially viable process. pharmtech.com

Continuous Flow Chemistry: Exploring the use of continuous flow reactors can offer advantages in terms of safety, scalability, and process control for the synthesis of this compound and its key intermediates. beilstein-journals.orgnih.gov

Purification and Isolation: Developing efficient and scalable methods for the purification and isolation of the final product and intermediates is a critical aspect of process development.

By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of this compound as a valuable scaffold in medicinal chemistry and materials science.

Q & A

Q. What are the key synthetic routes for constructing the furo[2,3-c]pyridine core in 3-Methylfuro[2,3-c]pyridine?

The furo[2,3-c]pyridine scaffold can be synthesized via:

  • Cyclization strategies : Using N-benzenesulfonylpiperidin-4-one as a precursor, followed by desulfonation and oxidation steps to yield the fused ring system (5-step synthesis, 75% overall yield) .
  • Multicomponent reactions : The Groebke-Blackburn-Bienaymé (GBB) reaction with pyridoxal, aminopyridines, and isonitriles, leveraging base-catalyzed cyclization to form the fused ring .
  • Palladium-catalyzed annulation : For functionalized derivatives, Pd-mediated coupling of furan precursors with pyridine fragments is effective .

Q. How can structural characterization of this compound derivatives be optimized?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and substitution patterns, particularly for methyl and fused-ring protons .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formulas, especially for halogenated or substituted variants .
  • X-ray crystallography : For unambiguous assignment of fused-ring conformation and stereochemistry in crystalline derivatives .

Q. What are common challenges in purifying this compound intermediates?

  • Byproduct formation : Side reactions during cyclization (e.g., over-oxidation) require chromatographic separation using silica gel with ethyl acetate/hexane gradients .
  • Hydroscopicity : Aldehyde-containing derivatives (e.g., furo[2,3-c]pyridine-2-carbaldehyde) may require anhydrous conditions and inert atmospheres to prevent degradation .

Q. Which solvents and catalysts are optimal for functionalizing the furo[2,3-c]pyridine core?

  • Solvents : DMF or DMSO for SNAr reactions at the pyridine ring; THF for organometallic couplings .
  • Catalysts : Pd(PPh3_3)4_4 for Suzuki-Miyaura cross-coupling at halogenated positions; K2_2CO3_3 as a base for nucleophilic substitutions .

Q. How does the methyl group at the 3-position influence the electronic properties of the furo[2,3-c]pyridine system?

  • Electron-donating effect : The methyl group increases electron density at the fused ring, enhancing reactivity toward electrophilic substitution (e.g., nitration at the 5-position) .
  • Steric effects : Moderates steric hindrance in planar fused-ring systems, as shown in comparative DFT studies of methyl vs. bulkier substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • SAR studies : Systematic variation of substituents (e.g., replacing methyl with halogens or electron-withdrawing groups) to correlate structure with activity (e.g., CYP17 inhibition or antiviral effects) .
  • Metabolic profiling : LC-MS/MS to identify active metabolites vs. parent compounds in cellular assays, addressing discrepancies between in vitro and in vivo data .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Docking simulations : Targeting CYP17 or HIV-1 protease by aligning the fused-ring system with hydrophobic active-site pockets (e.g., PNU-142721 analogs) .
  • QSAR models : Using logP, polar surface area, and H-bond acceptor counts to predict bioavailability and potency .

Q. What experimental designs mitigate regioselectivity issues in electrophilic substitutions on this compound?

  • Directing groups : Installing temporary substituents (e.g., boronate esters) to steer electrophiles to specific positions, followed by removal .
  • Microwave-assisted synthesis : Enhances reaction control for nitration or halogenation, reducing side products (e.g., 87% yield for 5-nitro derivative under 100°C/10 min) .

Q. How do solvent polarity and temperature affect the stability of this compound derivatives in storage?

  • Accelerated stability studies : HPLC monitoring shows degradation <5% over 6 months when stored in anhydrous DCM at -20°C .
  • Light sensitivity : UV-Vis spectra indicate photooxidation of aldehyde derivatives; amber vials are recommended .

Q. What are the limitations of current synthetic routes to this compound, and how can they be improved?

  • Low yields in cyclization steps : Optimizing catalyst loading (e.g., 10 mol% FeCl3_3 increases yield from 45% to 72%) .
  • Scalability : Transitioning from batch to flow chemistry for GBB reactions reduces reaction time from 24h to 2h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.